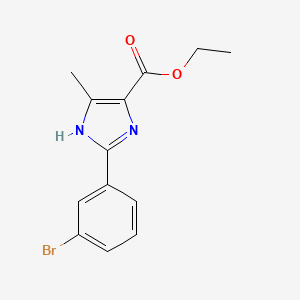
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
Descripción general
Descripción
This compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a carboxylate ester functional group (COO-) attached to the imidazole ring. The presence of a bromophenyl group indicates that this compound could potentially be used in reactions involving aromatic substitution .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the introduction of the bromophenyl and methyl groups, and the esterification of the carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic imidazole and phenyl rings, the polar carboxylate ester group, and the electronegative bromine atom. These features could affect the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The bromine atom on the phenyl ring makes it susceptible to reactions involving nucleophilic aromatic substitution. The ester group could undergo hydrolysis, transesterification, and other reactions typical of carboxylate esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester could make it somewhat polar, affecting its solubility in different solvents. The bromine atom might make it heavier and more dense compared to compounds with similar structures .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is utilized as a building block in radical cyclization reactions onto azoles, leading to the synthesis of various heterocyclic compounds. For instance, 2-(2-Bromophenyl)ethyl methanesulfonate, a related compound, has been used to alkylate azoles, which then undergo radical cyclisations to yield new 6-membered rings attached to the azoles. These cyclisations are facilitated by intramolecular homolytic aromatic substitution on the azole rings (Allin et al., 2005).
Crystallography and Molecular Structure
Studies have explored the hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, including variations with different substituents. These investigations provide insights into the molecular and crystal structures of such compounds, which are important for understanding their chemical properties and potential applications in various fields (Costa et al., 2007).
Organic Synthesis and Catalysis
Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, a derivative of ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate, has been studied in the context of hydrolysis reactions. The resulting product crystallizes as a dihydrate, showcasing its potential in organic synthesis (Wu et al., 2005).
Synthesis of Pharmaceutical Intermediates
This compound has been used in the synthesis of key intermediates for pharmaceutical products. For example, ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a related intermediate, is pivotal in the synthesis of Olmesartan, a medication used to treat high blood pressure (Shen, 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXNUMWMHMOVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



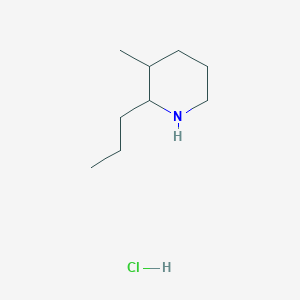
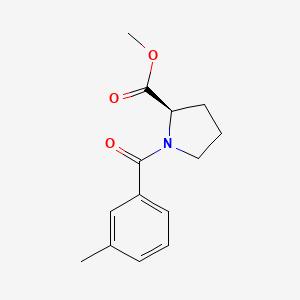
![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)
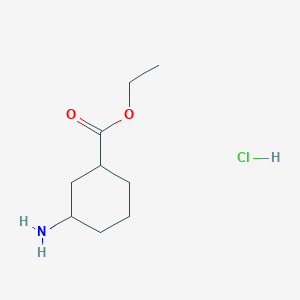
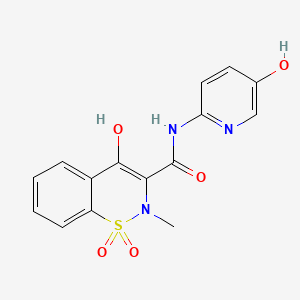
![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)

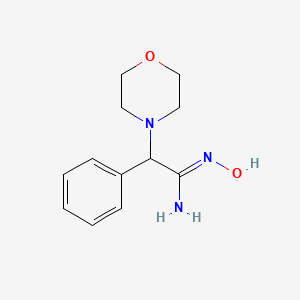
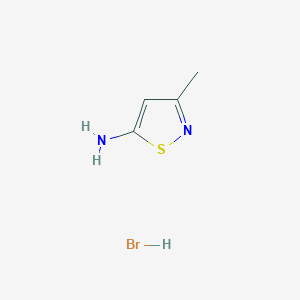
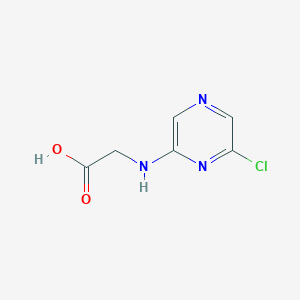
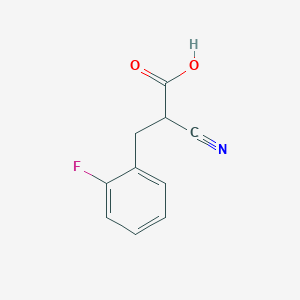
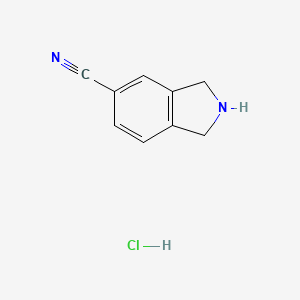
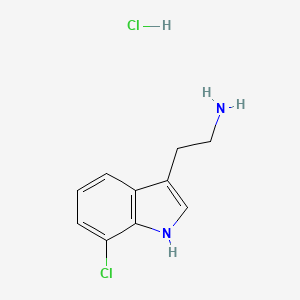
![N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423588.png)